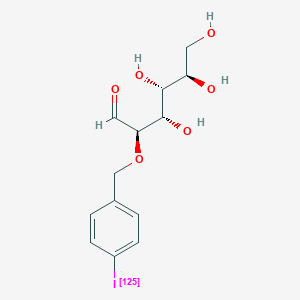

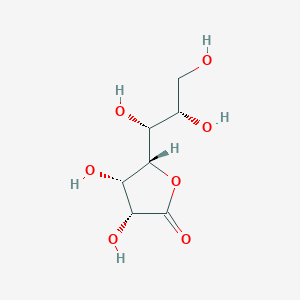

D-Glucoheptono-1,4-lacton

Übersicht

Beschreibung

Suprofen: TN-762 ist ein nichtsteroidales Antirheumatikum (NSAR). Es ist ein Ibuprofen-ähnliches entzündungshemmendes Analgetikum und Antipyretikum. Suprofen hemmt die Prostaglandinsynthese und wurde als Mittel gegen Arthritis vorgeschlagen .

Wissenschaftliche Forschungsanwendungen

Suprofen hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von NSAR und deren chemischen Eigenschaften verwendet.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf Zellprozesse und Entzündungen.

Medizin: Wird hinsichtlich seines potenziellen Einsatzes zur Behandlung von entzündlichen Erkrankungen und zur Schmerztherapie untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der analytischen Chemie verwendet

Wirkmechanismus

Suprofen entfaltet seine Wirkung, indem es die Isoenzyme Cyclooxygenase-1 (COX-1) und Cyclooxygenase-2 (COX-2) hemmt. Diese Hemmung verhindert die Synthese von Prostaglandinen, die Mediatoren von Entzündungen und Schmerzen sind. Durch die Reduzierung der Prostaglandin-Spiegel verringert Suprofen Entzündungen und lindert Schmerzen .

Wirkmechanismus

Target of Action

D-Glucoheptono-1,4-lactone, also known as D-Glycero-D-gulo-heptono-1,4-lactone or Heptono-1,4-lactone, is primarily used in the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides . These compounds are the primary targets of D-Glucoheptono-1,4-lactone.

Mode of Action

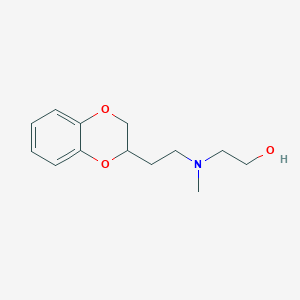

The compound interacts with its targets through a reaction with long-chain N-alkyl-N-(2-hydroxyethyl)amines . This interaction results in the formation of N-alkyl-N-(2-hydroxyethyl)aldonamides (alkyl: n-C6H13, n-C8H17, n-C10H21, n-C12H25, and n-C14H29) .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of howiinol a and its analogs . Howiinol A is an active antitumor constituent from the root and stem bark of Goniothamus howii (Annonaceae) .

Pharmacokinetics

The compound’s molecular weight (20817) and its solubility in water suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of D-Glucoheptono-1,4-lactone’s action are largely dependent on the specific targets it interacts with. For instance, in the case of Howiinol A synthesis, the compound contributes to the antitumor activity of the final product .

Action Environment

The action, efficacy, and stability of D-Glucoheptono-1,4-lactone can be influenced by various environmental factors. For instance, the compound’s reactivity with N-alkyl-N-(2-hydroxyethyl)amines may be affected by factors such as pH, temperature, and the presence of other reactants .

Biochemische Analyse

Biochemical Properties

It is known that this compound can be used for the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides

Cellular Effects

It is known that this compound can be used in the synthesis of other compounds, which may have various effects on cells

Molecular Mechanism

It is known that this compound can be used in the synthesis of other compounds, which may exert their effects at the molecular level This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that this compound can be used in the synthesis of other compounds, which may interact with various enzymes or cofactors . Information on any effects on metabolic flux or metabolite levels is currently lacking.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Suprofen kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Thiophencarbonsäure mit 4-Brombenzoylchlorid beinhaltet, gefolgt von der Zugabe von Isobuttersäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Triethylamin und eines Lösungsmittels wie Dichlormethan .

Industrielle Produktionsmethoden: Die industrielle Produktion von Suprofen beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig fortgeschrittene Reinigungstechniken wie Umkristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Suprofen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Suprofen kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Die Reduktion von Suprofen kann zur Bildung von Thiolderivaten führen.

Substitution: Suprofen kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiolderivate.

Substitution: Halogenierte aromatische Verbindungen

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Ibuprofen: Ein weiteres NSAR mit ähnlichen entzündungshemmenden und analgetischen Eigenschaften.

Ketoprofen: Ein NSAR, das ebenfalls die Prostaglandinsynthese hemmt.

Indometacin: Ein starkes NSAR zur Behandlung schwerer entzündlicher Erkrankungen

Einzigartigkeit von Suprofen: Suprofen ist einzigartig in seiner differentiellen Unterdrückung von Prostanoiden und begünstigt die Schonung von 6-Keto-Prostaglandin F1 Alpha. Diese selektive Hemmung kann in bestimmten therapeutischen Kontexten Vorteile bieten, z. B. die Reduzierung spezifischer Entzündungsreaktionen bei gleichzeitiger Minimierung von Nebenwirkungen .

Eigenschaften

CAS-Nummer |

89-67-8 |

|---|---|

Molekularformel |

C7H12O7 |

Molekulargewicht |

208.17 g/mol |

IUPAC-Name |

(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2S)-1,2,3-trihydroxypropyl]oxolan-2-one |

InChI |

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4-,5+,6-/m0/s1 |

InChI-Schlüssel |

VIVCRCODGMFTFY-ZSNZIGRDSA-N |

SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

Isomerische SMILES |

C([C@@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

Key on ui other cas no. |

60046-25-5 |

Synonyme |

D-glycero-D-gulo-heptono-1,4-lactone; α-D-Glucoheptonic γ-lactone, D-Glycero-D-guloheptono-γ-lactone; (3R,4S,5S)-3,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]tetrahydrofuran-2-one; (5S)-5-[(1R,2R)-1,2,3-Trihydroxypropyl]-3α,4α-dihydroxytetrahydrofu |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-glycero-D-gulo-heptono-1,4-lactone?

A1: The molecular formula of D-glycero-D-gulo-heptono-1,4-lactone is C7H12O7, and its molecular weight is 208.17 g/mol. []

Q2: Are there any notable spectroscopic data available for this compound?

A2: Yes, 1H NMR spectroscopy has been particularly useful in determining the relative configuration of related compounds, specifically the C-4/C-5 stereochemistry in 2,3-unsaturated heptono-1,4-lactones. []

Q3: How is D-glycero-D-gulo-heptono-1,4-lactone used in organic synthesis?

A3: This compound serves as a valuable starting material for synthesizing various compounds, including:

- Deoxythiosugar Derivatives: Researchers have employed D-glucoheptono-1,4-lactone to create thiosugar derivatives mimicking furanose, pyranose, and septanose structures. This synthesis utilizes reactions like nucleophilic displacement, Michael addition, and epoxide ring opening. []

- Homonojirimycin Stereoisomers: D-glucoheptonolactone can be used to synthesize various homonojirimycin analogues, valuable tools for studying glycosidase inhibition profiles. []

- C-Glycosides of Glucofuranose: This lactone provides a practical pathway to synthesize epimeric C-glycosides of glucofuranose. []

- Polypropionate Fragments: D-glycero-D-gulo-heptono-1,4-lactone acts as a precursor for highly functionalized cyclopentanes, which are then used to synthesize polypropionate fragments containing tertiary-alcohol moieties. []

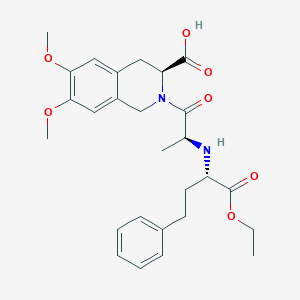

- Enantiopure (2R,4S)-4-Hydroxypipecolic Acid: This compound is a key intermediate in the synthesis of (2R,4S)-4-hydroxypipecolic acid, a valuable building block for various pharmaceuticals. [, ]

Q4: Can you provide an example of a stereoselective synthesis utilizing this compound?

A4: In the synthesis of polypropionate fragments, D-glycero-D-gulo-heptono-1,4-lactone derivatives are reacted with lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives. This reaction demonstrates high exo-face selectivity for the bicyclic ketones, highlighting the potential for stereochemical control using this lactone. []

Q5: Does D-glycero-D-gulo-heptono-1,4-lactone exhibit any biological activity?

A5: While D-glycero-D-gulo-heptono-1,4-lactone itself might not be the biologically active compound, its derivatives have shown promising activities:

- Glycosidase Inhibition: Derivatives of this lactone have been investigated for their ability to inhibit human liver glycosidases, with potential applications in treating diseases like Gaucher disease. [, ]

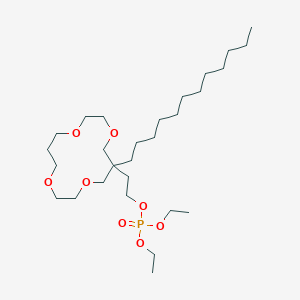

- Protein Kinase C Ligands: Conformationally constrained analogues of diacylglycerol, synthesized using a D-glycero-D-gulo-heptono-1,4-lactone template, have demonstrated potent and stereospecific binding to protein kinase C alpha (PK-Cα). These analogues act as potent agonists, stimulating phosphorylation and potentially impacting cellular signaling pathways. [, ]

Q6: Are there any drug delivery systems utilizing D-glycero-D-gulo-heptono-1,4-lactone?

A6: Yes, researchers have explored using this compound to modify poly(amidoamine) (PAMAM) dendrimers for drug delivery applications:

- α-Mangostin and Vadimezan Delivery: Conjugating α-mangostin and vadimezan to glucoheptoamidated and biotinylated PAMAM G3 dendrimers, using D-glucoheptono-1,4-lactone for modification, has shown promise in enhancing the anticancer and anti-nematode activities of these drugs. [, ]

- Cytisine Delivery: Glucoheptoamidation of PAMAM dendrimers, achieved through stepwise primary amine group amidation with D-glucoheptono-1,4-lactone, allows for controlled modification of the dendrimer's physicochemical properties. This modification enables efficient intracellular delivery of cytisine, a rigid and hydrophobic alkaloid, with potential applications in anticancer therapies. []

Q7: How does D-glycero-D-gulo-heptono-1,4-lactone react with chromium (VI)?

A7: The reaction between D-glycero-D-gulo-heptono-1,4-lactone and chromium (VI) is a redox process, yielding D-gluconic acid, formic acid, and chromium (III) as final products. This reaction involves the formation of chromium (IV) and chromium (V) intermediates, with kinetic studies suggesting a complex mechanism involving both Cr(VI) → Cr(IV) → Cr(II) and Cr(VI) → Cr(IV) → Cr(III) pathways. []

Q8: What is known about the surface activity of D-glycero-D-gulo-heptono-1,4-lactone derivatives?

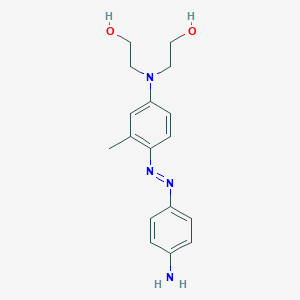

A8: Several studies have explored the surface activity of N-alkyl-N-(2-hydroxyethyl)aldonamides derived from D-glucoheptono-1,4-lactone. These studies have revealed the impact of structural modifications on adsorption behavior at the air/water interface, offering insights into the relationship between molecular structure and surface activity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)

![[5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate](/img/structure/B10656.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)